molecular formula C12H13NO2S B13682485 1-((Cyclopropyl(isocyano)methyl)sulfonyl)-4-methylbenzene

1-((Cyclopropyl(isocyano)methyl)sulfonyl)-4-methylbenzene

Cat. No.: B13682485
M. Wt: 235.30 g/mol
InChI Key: ZRFHBJIXRUHQII-UHFFFAOYSA-N
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Description

1-((Cyclopropyl(isocyano)methyl)sulfonyl)-4-methylbenzene is an organic compound characterized by a cyclopropyl group attached to a sulfonyl group, which is further connected to a 4-methylbenzene ring

Preparation Methods

The synthesis of 1-((Cyclopropyl(isocyano)methyl)sulfonyl)-4-methylbenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of cyclopropylmethylamine with a sulfonyl chloride derivative under controlled conditions to form the desired sulfonyl compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-((Cyclopropyl(isocyano)methyl)sulfonyl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((Cyclopropyl(isocyano)methyl)sulfonyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((Cyclopropyl(isocyano)methyl)sulfonyl)-4-methylbenzene involves its interaction with molecular targets through its sulfonyl and isocyano groups. These interactions can lead to the formation of stable complexes with proteins or enzymes, affecting their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

1-((Cyclopropyl(isocyano)methyl)sulfonyl)-4-methylbenzene can be compared with other sulfonyl-containing compounds, such as:

    1-((Cyclopropylmethyl)sulfonyl)-4-methylbenzene: Lacks the isocyano group, leading to different reactivity and applications.

    1-((Cyclopropyl(isocyano)methyl)sulfonyl)benzene: Lacks the methyl group on the benzene ring, affecting its physical and chemical properties

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

1-[cyclopropyl(isocyano)methyl]sulfonyl-4-methylbenzene

InChI

InChI=1S/C12H13NO2S/c1-9-3-7-11(8-4-9)16(14,15)12(13-2)10-5-6-10/h3-4,7-8,10,12H,5-6H2,1H3

InChI Key

ZRFHBJIXRUHQII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2CC2)[N+]#[C-]

Origin of Product

United States

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